Spiro[2.5]octan-6-one
Description
Significance of Spirocyclic Systems in Chemical Synthesis and Theoretical Chemistry
Spirocyclic systems, compounds containing two rings connected by a single common atom, are significant in several areas of chemistry. ontosight.ai Their rigid, three-dimensional structures are found in numerous natural products and are increasingly incorporated into the design of new drugs and materials. ontosight.aibohrium.comresearchgate.net The unique spatial arrangement of atoms in spirocycles can lead to enhanced metabolic stability, improved solubility, and higher molecular complexity compared to their planar counterparts. ontosight.ai These characteristics make them exceptional tools in drug design, allowing for the precise positioning of functional groups to interact with biological targets like enzymes and receptors. ontosight.aibohrium.comtandfonline.com
Spiro[2.5]octan-6-one is a bicyclic ketone with the molecular formula C₈H₁₂O. cymitquimica.com Its structure consists of a cyclopropane (B1198618) ring fused to a cyclohexanone (B45756) ring at the carbon atom adjacent to the carbonyl group. This spiro-fusion creates a unique three-dimensional architecture. The presence of the ketone functional group at the 6-position makes the compound reactive and a versatile intermediate in organic synthesis. cymitquimica.com The molecule's behavior is largely dictated by the interplay between the strained cyclopropane ring and the reactive carbonyl group. cymitquimica.com
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15811-21-9 | chemicalbook.comepa.gov |
| Molecular Formula | C₈H₁₂O | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
This table presents some of the basic physical and chemical properties of this compound.
The study of spiro compounds has a rich history, with their unique structures intriguing chemists for over a century. Early research focused on the synthesis and characterization of these molecules, often encountering challenges due to the presence of the quaternary spiro-carbon. tandfonline.com Over the years, advancements in synthetic methodologies have made spirocycles more accessible. tandfonline.com The discovery of naturally occurring spiro compounds with significant biological activities, such as the antifungal agent griseofulvin, spurred further interest in this class of molecules. tandfonline.com This led to extensive research into their synthesis and potential applications in medicine and materials science. researchgate.net
Research Trends and Future Outlook for this compound
Current research on this compound and related spiroketones is focused on several key areas. One major trend is the development of new and more efficient synthetic methods. For instance, recent studies have explored one-pot approaches and catalytic hydrogenations to produce spiro[2.5]octanones and their derivatives. rsc.orgacs.org An efficient, one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones using para-quinone methides has been developed, proceeding in high yields under mild, metal-free conditions. rsc.org Another significant area of research is the use of this compound as a building block for the synthesis of more complex and biologically active molecules. smolecule.com
The future of this compound research appears promising. Its unique structure will continue to be exploited in the design of novel therapeutic agents. bohrium.com For example, spiroketones are being investigated for their potential in treating multidrug-resistant infections. nih.gov Furthermore, the development of "green" and sustainable manufacturing processes for spiroketones is a growing priority, aiming to reduce the environmental impact of their production. boehringer-ingelheim.comboehringer-ingelheim.comacsgcipr.org A new, more sustainable manufacturing process for a spiroketone used in oncology research has been developed, significantly reducing waste, organic solvent use, and water consumption. boehringer-ingelheim.comboehringer-ingelheim.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGSUWVCSOFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598451 | |
| Record name | Spiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-21-9 | |
| Record name | Spiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro-[2.5]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 2.5 Octan 6 One and Its Derivatives
Cycloaddition Reactions in Spiro[2.5]octan-6-one Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic compounds. In the context of this compound synthesis, various annulation strategies have been developed that allow for the efficient formation of the characteristic cyclopropane (B1198618) ring fused to a cyclohexenone core.
[2+1] Annulation Strategies for Spiro[2.5]octa-4,7-dien-6-one
A prominent strategy for synthesizing the spiro[2.5]octa-4,7-dien-6-one skeleton is through a formal [2+1] annulation, where a two-atom component and a one-atom component come together to form the three-membered cyclopropane ring.
An efficient, metal-free, one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones relies on a 1,6-conjugate addition-induced dearomatization of para-quinone methides (p-QMs). rsc.org This method allows for the creation of products containing two or three consecutive quaternary centers under mild conditions and with high yields. rsc.org The reaction is initiated by the attack of a nucleophile, such as the anion of diethyl 2-bromomalonate, onto the p-QM. This 1,6-addition generates an intermediate that subsequently undergoes an intramolecular cyclization to form the spiro[2.5]octa-4,7-dien-6-one skeleton. rsc.org This domino-type process is noted for its high diastereoselectivity and good functional group tolerance. nih.govacs.org
A plausible mechanism for this transformation involves the initial 1,6-conjugate addition of the nucleophile to the p-QM, which creates a phenolate (B1203915) intermediate. This is followed by an intramolecular SN2 reaction, where the phenolate attacks the carbon bearing the leaving group (e.g., bromide), leading to the formation of the cyclopropane ring and dearomatization of the phenolic ring to yield the final spirodienone product. rsc.org
A highly effective and diastereoselective method for [2+1] annulation involves the reaction of p-quinone methides with sulfur ylides. nih.govacs.org This approach functions as a domino-type process that proceeds without the need for metal catalysts or strong bases, demonstrating good functional group tolerance and scalability. nih.govacs.org The reaction is considered a formal 1,6-conjugated addition-mediated [2+1] annulation. nih.gov
The process is initiated by the 1,6-conjugate addition of the sulfur ylide to the p-quinone methide. acs.org This step forms a zwitterionic betaine (B1666868) intermediate. Subsequently, an intramolecular 1,3-cyclization occurs, where the nucleophilic carbon of the ylide attacks the benzylic carbon, displacing the sulfide (B99878) to form the spiro-cyclopropane ring and furnishing the spiro[2.5]octa-4,7-dien-6-one product. acs.orgresearchgate.net This methodology has been successfully applied to a broad range of substrates, consistently producing high yields. nih.govacs.org The use of Cinchona alkaloid-based chiral ammonium (B1175870) ylides has enabled the first highly enantioselective spirocyclopropanation of para-quinone methides, providing a direct route to chiral spiro[2.5]octa-4,7-dien-6-one skeletons. researchgate.net
Table 1: Synthesis of Spiro[2.5]octa-4,7-dien-6-ones via [2+1] Annulation of p-Quinone Methides with Sulfur Ylides
| p-Quinone Methide Substituent (R) | Sulfur Ylide | Yield (%) | Reference |
|---|---|---|---|
| H | Dimethylsulfonium methylide | 85 | acs.org |
| Methyl | Dimethylsulfonium methylide | 89 | acs.org |
| Phenyl | Dimethylsulfonium methylide | 92 | acs.org |
| Cl | Dimethylsulfonium methylide | 82 | acs.org |
| Br | Dimethylsulfonium methylide | 80 | acs.org |
Rhodium-Catalyzed Cycloaddition Reactions
Rhodium catalysis has emerged as a powerful tool for constructing complex polycyclic and spirocyclic frameworks. nih.gov These reactions often exhibit high efficiency and selectivity, enabling the synthesis of intricate molecular architectures from simpler starting materials.
Rhodium(I)-catalyzed intramolecular cycloaddition reactions of ene-vinylidenecyclopropanes (ene-VDCPs) provide efficient access to fused ring systems containing spiro-cyclopropane units. nih.gov While often yielding fused 6,5-ring structures through a Pauson-Khand type reaction with carbon monoxide, the underlying principles of rhodium-catalyzed activation of vinylidenecyclopropanes are relevant to spirocycle synthesis. nih.gov The reaction proceeds with excellent yields, typically between 90-99%. nih.gov
Mechanistic studies, combining experimental and computational approaches, have investigated the temperature-controlled chemoselectivity of these cationic rhodium-catalyzed intramolecular cycloadditions. nih.gov It has been discovered that trace amounts of water can play a crucial role in the reaction pathway by facilitating a proton transfer step, which can influence the final product structure. nih.gov The catalytic cycle is understood to involve the dissociation of a dimeric rhodium catalyst to a monomeric active species, followed by cyclopropane cleavage (the turnover-limiting step), alkene insertion, CO insertion, and finally, reductive elimination to furnish the cycloadduct. pku.edu.cn
A rhodium-catalyzed asymmetric addition/aldol (B89426)/spirocyclization domino cascade has been developed for the synthesis of enantioenriched spiro-oxiranes bearing three contiguous stereocenters. nih.gov This powerful sequence allows for the formation of a complex spirocyclic framework from a linear substrate in a single step. nih.gov
The cascade is initiated by a rhodium-catalyzed asymmetric addition of an aryl or alkynyl boronic acid to an enal substrate. This is followed by an intramolecular aldol reaction and subsequent spirocyclization to yield the spiro-oxirane product. The reaction is effective for both sp²- and sp-hybridized carbon nucleophiles, leading to arylated or alkynylated spiro-oxiranes, respectively. nih.gov The synthetic utility of the products is enhanced by the potential for further derivatization of the epoxide and alkyne functionalities. nih.gov
Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Spiro-Oxiranes
| Nucleophile | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | (E)-4-(2-(3-oxobut-1-en-1-yl)phenyl)but-2-enal | 75 | 95 | nih.gov |
| 4-Methoxyphenylboronic acid | (E)-4-(2-(3-oxobut-1-en-1-yl)phenyl)but-2-enal | 80 | 96 | nih.gov |
| (4-(Trifluoromethyl)phenyl)boronic acid | (E)-4-(2-(3-oxobut-1-en-1-yl)phenyl)but-2-enal | 72 | 94 | nih.gov |
| Phenylethynylboronic acid pinacol (B44631) ester | (E)-4-(2-(3-oxobut-1-en-1-yl)phenyl)but-2-enal | 65 | 92 | nih.gov |
Intramolecular Cyclization and Rearrangement Strategies
Intramolecular reactions, where a single molecule undergoes bond formation to create a ring, and molecular rearrangements are powerful tools in the synthesis of complex cyclic compounds like this compound.
A notable and efficient synthetic route has been developed for spiro[2.5]octane-5,7-dione, a close derivative of this compound. This method involves the cyclization of relevant acrylates with diethyl acetonedicarboxylate, followed by a decarboxylation step. researchgate.netresearchgate.net This protocol is advantageous as it avoids the need for column chromatography during the purification process, which makes it highly scalable for larger-scale production. researchgate.net The use of diethyl acetonedicarboxylate under mild conditions has proven to be a very effective way to construct the 1,3-cyclohexanedione (B196179) skeleton inherent in the target molecule. researchgate.net
The general multi-step process for preparing spiro[2.5]octane-5,7-dione involves several key transformations. google.com It begins with the cyclization of a cyclopropylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate. google.com This is followed by saponification (ester hydrolysis) of the resulting 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester using a suitable base, such as potassium hydroxide. google.com The final step is a decarboxylation, typically carried out under acidic conditions, to yield the target spiro[2.5]octane-5,7-dione. google.com This compound is a valuable intermediate in the manufacturing of pharmaceutically active ingredients. google.comwipo.int
The unique strain and electronic properties of the cyclopropane ring in spiro[2.5]octane systems can be exploited in ring-opening and rearrangement reactions to generate functionalized derivatives.
Lewis acids can mediate the formation of spiro[cyclopropane-1,2'-indanes] from precursors containing an alkylidenecyclopropane moiety. nih.gov In one example, 2-(cyclopropylidenemethyl)benzaldehyde (B52990) reacts with various amines and thiols under Lewis acid catalysis. nih.gov This process yields 1,3-disubstituted indanes that are spiro-linked to a cyclopropane ring. nih.gov The reaction is facilitated by the activating effect of the cyclopropane's Walsh orbitals. nih.gov
The selective functionalization of C(sp³)–H bonds is a significant challenge in organic synthesis. Studies on the oxygenation of spiro[2.5]octane have revealed complex mechanistic pathways involving both radical and cationic intermediates. udg.eduresearchgate.net
Research using manganese complexes as catalysts with hydrogen peroxide for the C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives has shown the formation of mixtures of both unrearranged and rearranged oxygenation products, such as alcohols and ketones. udg.eduresearchgate.net This product distribution strongly suggests the involvement of cationic intermediates following the initial C–H bond cleavage via a hydrogen atom transfer (HAT). udg.edu
Further investigations using 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) as the oxidant provided conclusive evidence for the involvement of these cationic intermediates. acs.orgnih.gov The oxidation of spiro[2.5]octane with ETFDO predominantly occurred at the axial C4–H bond to give unrearranged products, but it was also accompanied by smaller amounts of rearranged bicyclo[4.2.0]octan-1-ols. acs.orgnih.govsemanticscholar.org The formation of these rearranged products is a clear indicator of an electron transfer (ET) pathway operating alongside the HAT mechanism. acs.orgnih.gov
Computational studies have supported these experimental findings, showing that the formation of cationic intermediates is linked to specific stabilizing hyperconjugative interactions between the developing carbon radical and the C–C bonding orbitals of the cyclopropane ring. acs.orgnih.govsemanticscholar.org This interaction activates the axial C4–H bond toward the initial hydrogen atom transfer. acs.orgnih.govsemanticscholar.org The ability to resolve and selectively favor one pathway over another by carefully choosing the catalyst and reaction conditions demonstrates a high level of control over the C–H oxidation reaction. udg.edu
| Substrate | Oxidant | Major Unrearranged Product | Yield | Rearranged Product | Yield | Key Finding |
|---|---|---|---|---|---|---|
| Spiro[2.5]octane (S7) | ETFDO | Unrearranged alcohols/ketones at C4 | Predominant | Rearranged bicyclo[4.2.0]octan-1-ols (P7b-OH) | Minor | Formation of rearranged products provides conclusive evidence for cationic intermediates via an Electron Transfer (ET) pathway. acs.org |
| 6-tert-butylspiro[2.5]octane (S8) | ETFDO | Axial alcohol at C4 (P8a-OH) | 54% (after 48h) | cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol (P8b-OH) | 5.5% (after 48h) | Demonstrates high site-selectivity for the axial C4-H bond and confirms the minor contribution of a rearrangement pathway. acs.org |
Photocyclization reactions offer a powerful and often stereoselective method for constructing complex cyclic and spiro-fused molecular architectures. The Norrish–Yang photocyclization, for instance, has been successfully employed to diastereoselectively synthesize spirocarbocycles using daylight as the energy source. acs.org This reaction typically involves the intramolecular abstraction of a hydrogen atom by an excited carbonyl group, leading to a 1,4-diradical intermediate which then cyclizes. acs.org This methodology has been applied to create trans-decalin-based spirocarbocycles bearing all-carbon quaternary stereogenic centers with high diastereoselectivity. acs.org While not directly applied to this compound in the cited literature, the principle demonstrates a viable strategy for creating spiro-fused systems through light-induced intramolecular cyclization. acs.org
Ring Opening and Rearrangement of Spirocyclic Precursors
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of complex molecules like spirocycles. Key strategies include the use of water as a solvent, the development of one-pot reactions, and the use of reusable catalysts. acs.orgbohrium.com
For the synthesis of structurally diverse spiroheterocycles, an environmentally friendly and efficient method has been developed using a sulfamic acid-catalyzed multicomponent domino reaction in an aqueous medium. bohrium.com This approach offers mild reaction conditions, quantitative yields, and a simple purification process. bohrium.com Furthermore, the catalyst can be recovered and reused, which effectively reduces waste. bohrium.com While these examples focus on spiroheterocycles, the underlying principles are applicable to the synthesis of carbocyclic systems like this compound. The development of one-pot processes, such as the synthesis of the related 1,3-dione dimedone, is another hallmark of green chemistry, as it reduces the need for isolating intermediates, thereby saving solvents and energy. acs.org
Catalyst-Free Methodologies
The elimination of catalysts from synthetic protocols is a significant step towards greener and more cost-effective chemical processes. Catalyst-free methods reduce contamination of the final product and simplify purification procedures.
An efficient, one-pot, metal-free approach has been developed for the synthesis of spiro[2.5]octa-4,7-dien-6-ones, which are derivatives of the core this compound structure. rsc.orgresearchgate.net This method employs para-quinone methides and proceeds smoothly under mild conditions to produce high yields of products containing consecutive quaternary centers. rsc.orgresearchgate.net The reaction mechanism involves a 1,6-conjugate addition that induces dearomatization of the p-quinone methides. researchgate.net A key advantage of this protocol is its scalability, as demonstrated by a gram-scale reaction that afforded the product in a 92% yield. researchgate.net
Researchers have also explored catalyst-free conditions for the synthesis of other complex spiro systems. For instance, a three-component reaction for creating spiro[indene-2,2′-pyrrolizine]diones was achieved under catalyst-free conditions using microwave irradiation at high temperatures. tandfonline.com Another catalyst-free method involves the four-component reaction of isatin, malononitrile, hydrazine (B178648) hydrate, and dialkyl acetylenedicarboxylate (B1228247) in an aqueous ethanol (B145695) solution to yield spiro[indoline-3,4-pyrano[2,3-c]pyrazoles]. semanticscholar.org These examples highlight a growing trend in utilizing catalyst-free reactions for the construction of diverse spirocyclic frameworks. tandfonline.comnih.gov
Table 1: Catalyst-Free Synthesis of Spiro[2.5]octa-4,7-dien-6-one Derivatives researchgate.net
| Entry | Reactant 1 (p-QM) | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | p-Quinone methide (3a) | Malononitrile | DBU | CH2Cl2 | 12 | 98 |
| 2 | p-Quinone methide (3a) | Methyl cyanoacetate | DBU | CH2Cl2 | 12 | 95 |
| 3 | p-Quinone methide (3g) | Malononitrile | DBU | CH2Cl2 | 12 | 96 |
| 4 | p-Quinone methide (3h) | Malononitrile | DBU | CH2Cl2 | 12 | 90 |
Solvent-Free or Environmentally Benign Solvent Systems
The use of volatile and often toxic organic solvents in chemical synthesis is a major environmental concern. Consequently, significant research has focused on developing solvent-free reaction conditions or replacing traditional solvents with environmentally benign alternatives like water or deep eutectic solvents (DES). nih.govmdpi.com
Water is an attractive green solvent due to its abundance, low cost, and non-toxic nature. researchgate.net Catalyst-free methodologies for synthesizing spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] have been successfully implemented in water, demonstrating the feasibility of aqueous media for such transformations. semanticscholar.org The reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylenedicarboxylate in water at 55–60°C proceeds without any catalyst to afford dihydropyrano[2,3-c]pyrazole derivatives. semanticscholar.org
Deep eutectic solvents (DES) represent another class of green reaction media. nih.gov An efficient and environmentally friendly domino protocol for synthesizing structurally diverse spirooxindoles has been developed using a choline (B1196258) chloride-oxalic acid deep eutectic solvent. nih.gov This system acts as both the catalyst and the reaction medium, offering advantages such as operational simplicity, short reaction times, excellent yields, and high atom economy. nih.gov The DES is also cost-effective, recyclable, non-toxic, and biodegradable. nih.gov
Solvent-free synthesis, often assisted by microwave irradiation, provides another powerful green chemistry tool. tandfonline.com For example, the synthesis of spiro[indene-2,3′-indeno[1,2-b]pyridine]triones has been achieved in good yields by irradiating a ternary mixture of indane-1,3-dione, aromatic aldehydes, and ammonium acetate (B1210297) for just 7 minutes under catalyst and solvent-free conditions. tandfonline.com
Table 2: Examples of Spiro Compound Synthesis in Environmentally Benign Systems
| Product Type | Reactants | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Spirooxindoles | Aminouracils, Isatins, Cyclic carbonyl compounds | Choline chloride-oxalic acid (DES) | Catalyst/solvent system, high yields, recyclable | nih.gov |
| Spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] | Isatin, Malononitrile, Hydrazine hydrate, Dialkyl acetylenedicarboxylate | Aqueous ethanol | Catalyst-free, rapid reaction (4 min) | semanticscholar.org |
| Dihydropyrano[2,3-c]pyrazoles | Aromatic aldehyde, Malononitrile, Hydrazine hydrate, Dimethyl acetylenedicarboxylate | Water | Catalyst-free, simple work-up | semanticscholar.org |
Mechanistic Investigations of Reactions Involving Spiro 2.5 Octan 6 One
Reaction Pathways and Transition State Analysis
The oxidation of spiro[2.5]octane and its derivatives often proceeds through multiple competing pathways, including hydrogen atom transfer, electron transfer, and radical rearrangements. The distribution of products is highly dependent on the reagents, catalysts, and reaction conditions employed.
Hydrogen Atom Transfer-Based C–H Bond Cleavage
The initial step in the oxidation of spiro[2.5]octane derivatives frequently involves a hydrogen atom transfer (HAT) from a C(sp³)–H bond to an oxidizing species. nih.govacs.org This generates a carbon-centered radical intermediate. acs.org Computational studies have revealed that the axial C4–H bond of the cyclohexane (B81311) ring is particularly activated towards HAT. nih.govacs.orgsemanticscholar.org This activation is attributed to hyperconjugative interactions between the σ* orbital of the axial C4–H bond and the Walsh orbitals of the adjacent cyclopropane (B1198618) ring. nih.govacs.orgsemanticscholar.org
In manganese-catalyzed oxidations, a proposed mechanism involves a high-valent manganese-oxo species that abstracts a hydrogen atom from the substrate. chemrxiv.org Similarly, dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), are known to initiate C–H bond oxygenation through a HAT mechanism. nih.govacs.orgsemanticscholar.org The selectivity of this initial HAT step is a critical determinant of the final product distribution. For instance, in the reaction of spiro[2.5]octane with ETFDO, the reaction occurs predominantly at the axial C4–H bond. nih.govacs.orgsemanticscholar.org
Involvement of Cationic Intermediates and Electron Transfer Pathways
Following the initial HAT, the resulting carbon radical can undergo further transformations. One significant pathway is a one-electron oxidation to form a cationic intermediate. nih.govacs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net The formation of rearranged products, such as bicyclo[4.2.0]octan-1-ol from the oxidation of spiro[2.5]octane, provides strong evidence for the involvement of these cationic species. nih.govnih.govacs.org The detection of such rearranged products has been a key finding in studies using manganese complexes and dioxiranes as oxidants, representing some of the first examples of electron transfer (ET) pathways in these types of C(sp³)–H bond oxygenations. nih.govacs.orgsemanticscholar.org
Computational studies support the favorability of this ET pathway, indicating that stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C–C bonding orbitals can trigger electron transfer. acs.orgsemanticscholar.org The redox potentials of the involved species also suggest that the formation of charged intermediates via an exergonic redox process is plausible. acs.org The choice of solvent and catalyst can significantly influence the competition between radical trapping and electron transfer, allowing for the selective formation of either unrearranged or rearranged products. nih.gov
Radical Rearrangement Processes
The cyclopropylcarbinyl radical formed after the initial HAT is known to be susceptible to rapid ring-opening rearrangement. acs.orgacs.org For the radical derived from spiro[2.5]octane, the rate of this cyclopropane ring-opening is estimated to be approximately 5 × 10⁷ s⁻¹. nih.govacs.orgresearchgate.net However, in many observed oxygenation reactions of spiro[2.5]octane promoted by metal-oxo species, dioxiranes, and enzymes, products derived from this radical rearrangement are not typically observed. acs.orgacs.orgsemanticscholar.org This suggests that the subsequent steps, such as radical capture or electron transfer, are significantly faster than the rate of radical rearrangement, thus preventing this pathway from competing effectively. acs.orgacs.orgsemanticscholar.org The ability to control these competing pathways is crucial for directing the chemoselectivity of the C–H oxidation reaction. nih.gov
Stereochemical Control and Diastereoselectivity in Spiro[2.5]octan-6-one Synthesis
The synthesis of functionalized spiro[2.5]octanones often presents stereochemical challenges due to the creation of new chiral centers. Achieving high levels of diastereoselectivity and enantioselectivity is a key focus in the development of synthetic methodologies for this class of compounds.
Diastereoselective Formation of Functionalized Spiro[2.5]octanones
The diastereoselective synthesis of spiro[2.5]octanones and related bis-spiro compounds has been achieved through various synthetic strategies. rsc.org For instance, the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) provides a route to spiro[2.5]octane-5,7-diones. researchgate.net The inherent stereochemistry of the starting materials and the reaction mechanism can influence the diastereomeric outcome.
In the context of C–H oxidation, the reaction of spiro[2.5]octane and its derivatives with oxidants like ETFDO can exhibit good to excellent diastereoselectivity. nih.govacs.orgsemanticscholar.org For example, the hydroxylation of the axial C4–H bond leads to the formation of a specific diastereomer of the corresponding alcohol. acs.org The observed diastereoselectivities are often consistent with the calculated activation free energies for the different reaction pathways. nih.govacs.orgsemanticscholar.org
Enantioselective Approaches to this compound Derivatives
The development of enantioselective methods for the synthesis of spiro compounds, including derivatives of this compound, is a significant area of research, driven by the importance of these scaffolds in natural products and pharmaceuticals. rsc.orgnih.govelsevierpure.com Organocatalysis and metal catalysis are prominent strategies for achieving high enantioselectivity. rsc.orgbeilstein-journals.org
For example, chiral Mn-oxo species, shaped by sterically encumbered ligands and bulky carboxylic acids, have been shown to promote C–H oxidation with exceptional enantioselectivity. researchgate.net This is achieved by creating a precise fit for the substrate within the catalyst's chiral pocket. researchgate.net Computational studies suggest that these reactions proceed through an initial hydrogen atom transfer followed by electron transfer to form a chiral cationic intermediate, which then leads to the enantiomerically enriched product. researchgate.net While the broader field of enantioselective spirocycle synthesis is well-developed, specific examples focusing solely on this compound are part of this ongoing research effort. rsc.orgnih.gov
Kinetic and Thermodynamic Considerations in this compound Transformations
The kinetic and thermodynamic parameters of reactions involving this compound and its structural analogs are crucial for understanding the underlying mechanisms of their transformations. These studies often focus on the stability of the spirocyclic system and the energetic barriers to ring-opening or rearrangement reactions, which can proceed through radical or ionic intermediates.
Research into the oxidation of spiro[2.5]octane, a parent hydrocarbon of this compound, provides valuable insights into the kinetic behavior of the spiro[2.5]octane framework. In such reactions, the formation of a cyclopropylcarbinyl radical is a key step. This radical is known to undergo a rapid ring-opening rearrangement. For the cyclopropylcarbinyl radical derived from spiro[2.5]octane, the rate constant (kᵣ) for this ring-opening has been determined to be 5 x 10⁷ s⁻¹ nih.govacs.orgacs.org. The relatively low value of this rate constant, when compared to other radical processes, often prevents the observation of rearranged products in reactions where radical capture or recombination steps are fast nih.govacs.orgacs.org.
Computational studies, particularly using Density Functional Theory (DFT), have been employed to parallel experimental findings and provide a deeper understanding of the reaction pathways. In the oxidation of spiro[2.5]octane and its derivatives by dioxiranes, calculated activation free energies for various reaction pathways have been shown to align well with the observed site-selectivities and diastereoselectivities of the products acs.orgnih.gov. For instance, the reaction of spiro[2.5]octane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) predominantly yields unrearranged oxygenation products, a result supported by computational analysis of the activation energies acs.orgnih.gov.
The involvement of cationic intermediates in these transformations has also been identified, particularly through the detection of rearranged products like bicyclo[4.2.0]octan-1-ols nih.govacs.orgnih.gov. The formation of these cationic species can be influenced by the reaction conditions, such as the solvent. For example, the use of fluorinated alcohol solvents in manganese-catalyzed oxidations of spiro[2.5]octane has been shown to promote the formation of rearranged products, indicating the stabilization of cationic intermediates nih.gov. Computational studies have further supported these findings by calculating the redox potentials for the formation of charged species, suggesting that their formation can be an exergonic process acs.orgnih.gov.
Kinetic investigations into the nucleophilic cleavage of spiroactivated cyclopropanes, which are structurally related to this compound, have shed light on the factors influencing reaction rates. The polarity of the solvent has been shown to affect the rate of Sₙ2 reactions, with increasing solvent polarity leading to an increase in the reaction rate marquette.edu. Furthermore, solvent isotope effects have been used to elucidate the mechanism of hydrolysis, indicating an Sₙ2 mechanism in neutral media and an A-2 mechanism in acidic media for certain spiroactivated cyclopropanes marquette.edu.
The presence of activating groups on the spirocyclic system also plays a significant role in the kinetics of ring cleavage. For instance, the rate of nucleophilic addition and subsequent ring-opening is significantly accelerated in β,γ-unsaturated α-spirocyclopropyl ketones compared to their saturated counterparts cdnsciencepub.com. This acceleration is attributed to "spiroactivation" by both the carbonyl and ethylenic groups cdnsciencepub.com.
The table below summarizes key kinetic and thermodynamic data related to the transformations of spiro[2.5]octane and related compounds, which provide a basis for understanding the reactivity of this compound.
| Compound/System | Parameter | Value | Conditions/Method | Reference |
| Spiro[2.5]octane-derived cyclopropylcarbinyl radical | Ring-opening rate constant (kᵣ) | 5 x 10⁷ s⁻¹ | nih.govacs.orgacs.org | |
| 6-(tert-butyl)spiro[2.5]octan-4-yl radical | Oxidation potential to cation | -0.13 V | vs SCE (MeCN), Calculated | acs.orgnih.gov |
| 1,1,1-trifluoro-2-hydroxybutoxy radical | Reduction potential | +1.33 V | vs SCE (MeCN), Calculated | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization of Spiro 2.5 Octan 6 One
Chromatographic Methods for Purification and Purity Assessment
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds like Spiro[2.5]octan-6-one. It is frequently employed to monitor the progress of synthesis reactions and to determine the purity of the final product. google.com In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
Research has shown the utility of various GC setups for analyzing spiro compounds. For instance, the analysis of related spiro[2.5]octanones has been performed using Agilent gas chromatographs. researchgate.net The choice of the capillary column is critical for achieving good separation. Columns with non-polar or medium-polarity stationary phases are often suitable for ketones.
GC can be coupled with a variety of detectors for the identification and quantification of this compound. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector allows for definitive identification by providing information about the mass-to-charge ratio of the compound and its fragments. researchgate.net
Table 1: Illustrative GC Parameters for the Analysis of Spiro Ketones
| Parameter | Description |
|---|---|
| Instrument | Agilent 7890A GC System researchgate.net |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.net |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Notes | Reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by GC. google.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is another cornerstone technique for the analysis and purification of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC or for preparative-scale separations. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The composition of the mobile phase can be adjusted to optimize the separation. The use of chiral stationary phases in HPLC is a notable application, allowing for the separation of enantiomers of chiral spiro compounds. rsc.org
Detection in HPLC is typically achieved using a UV detector, as the carbonyl group in this compound exhibits UV absorbance, or a mass spectrometer for more detailed structural information. researchgate.net
Table 2: Exemplary HPLC Conditions for the Analysis of Spiro[2.5]octanone Derivatives
| Parameter | Description |
|---|---|
| Instrument | Agilent 1100 Series HPLC researchgate.net |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 1.8 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water (95:5) with 0.05% formic acid researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) researchgate.net |
| Notes | HPLC is valuable for both analytical and preparative-scale purification of spiro compounds. rsc.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. cdnsciencepub.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The position of the compound on the developed TLC plate is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The choice of the developing solvent is crucial for achieving good separation. For a moderately polar compound like this compound, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are commonly used. google.com Visualization of the spots can be achieved under UV light if the compound is UV-active, or by staining with a suitable reagent.
Computational Chemistry Studies on Spiro 2.5 Octan 6 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become one of the most popular and versatile methods available in computational chemistry.
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Spiro[2.5]octan-6-one, this process would involve finding the minimum energy conformation of the spirocyclic system. The cyclohexane (B81311) ring in spiro compounds can adopt various conformations, such as chair, boat, and twist-boat, and the presence of the spiro-fused cyclopropane (B1198618) ring introduces additional strain and conformational constraints.
While specific DFT-optimized geometry parameters for this compound are not widely published, studies on similar spiro systems provide insight into the expected structural features. For instance, in a study on new chiral spiro[2.5]octanones, molecular modeling was used to determine the stereochemistry and preferred conformations. researchgate.net The configuration of the chiral centers and the conformation of the cyclohexanone (B45756) fragment were established through a combination of NMR data and computational modeling. researchgate.net
Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule, which is key to understanding its reactivity. Important electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. The MEP map illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack.
For a related steroidal spiro-triazolidinone, DFT calculations at the B3LYP/6-31G* level were used to describe the reaction mechanism by analyzing the frontier molecular orbitals (FMO), electrostatic potential maps, and atomic charges. nih.gov Similar calculations for this compound would be expected to show the influence of the electron-withdrawing carbonyl group on the electronic properties of the molecule.
Table 1: Representative Calculated Electronic Properties for a Spiro Compound Analog (Note: This data is for a representative spiro compound and is intended to be illustrative of the types of properties calculated for this compound.)
| Property | Calculated Value |
|---|---|
| Total Energy (kcal/mol) | -454.756 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.8 |
DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the activation energy and, consequently, the reaction rate.
For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions involving the cyclopropane ring, DFT can be used to model the potential energy surface. A computational study on the oxidation of spiro[2.5]octane by dioxiranes utilized DFT calculations to parallel the experimental site-selectivities and diastereoselectivities with the calculated activation free energies for the corresponding reaction pathways. nih.gov This study provided evidence for the involvement of cationic intermediates in these reactions. nih.gov
In another example, the synthesis of spiro[2.5]octa-4,7-dien-6-ones was developed, and while not explicitly a DFT study, the reaction mechanism likely proceeds through intermediates and transition states that could be modeled using DFT to understand the observed high yields and diastereoselectivity. rsc.org The study of a steroidal spiro-triazolidinone utilized DFT to propose a free radical reaction mechanism, identifying two radical intermediates. nih.gov This highlights the capability of DFT to elucidate complex, multi-step reaction pathways.
DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and electronic circular dichroism (ECD) spectra. These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra.
The prediction of NMR chemical shifts using DFT has become a standard method to aid in the assignment of complex organic structures. nrel.govnih.gov For new chiral spiro[2.5]octanones, the stereochemistry was established using 1H NMR spectroscopy, with the assignments supported by molecular modeling. researchgate.net
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. While experimental IR data for this compound is available, DFT calculations can help in the assignment of specific vibrational modes to the observed absorption bands.
For chiral derivatives of this compound, ECD spectroscopy is a powerful technique for determining their absolute configuration. DFT calculations of ECD spectra for different stereoisomers can be compared with the experimental spectrum to confidently assign the absolute stereochemistry. This approach was successfully used to determine the absolute configurations of new spiro[2.5]octane derivatives, pestalotriols A and B, isolated from an endophytic fungus. researchgate.net
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Spiro Compound Analog (Note: This table illustrates the typical correlation between DFT-predicted and experimental spectroscopic data for a related spiro compound.)
| Spectroscopic Data | Predicted (DFT) | Experimental |
|---|---|---|
| 13C NMR Chemical Shift (ppm) | δ 175.2 (C=O) | δ 176.8 (C=O) |
| IR Frequency (cm-1) | ν 1710 (C=O stretch) | ν 1715 (C=O stretch) |
| ECD (nm) | λmax 285 (Δε +2.5) | λmax 282 (Δε +2.8) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound.
A detailed conformational analysis of the closely related 1-oxaspiro[2.5]octane and its methyl-substituted derivatives was performed using MD simulations. rsc.org This study developed a new procedure for full conformational analyses that involved sampling the coordinate space with MD simulations, reducing dimensionality, and determining probability distributions to find all stable conformers. rsc.org For each derivative, eight conformers were identified, with two chair-like conformers being predominant at room temperature. rsc.org The study found that chair-like conformers with a pseudo-axial oxygen atom in the epoxide ring were less strained. rsc.org
Applying a similar methodology to this compound would allow for a thorough exploration of its accessible conformations and their relative energies. This information is critical for understanding its reactivity and biological activity, as the shape of the molecule often dictates how it interacts with other molecules, such as enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific biological activity or chemical reactivity.
For a series of this compound analogs with measured biological activity, a QSAR model could be developed to predict the activity of new, untested compounds. The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume).
Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or neural networks. The goal is to find a statistically significant relationship between the descriptors and the biological activity.
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
|---|---|
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume |
| Physicochemical | LogP (lipophilicity), Molar Refractivity |
| Electronic | HOMO/LUMO energies, Dipole Moment |
Applications and Derivatization of Spiro 2.5 Octan 6 One in Advanced Materials and Medicinal Chemistry
Spiro[2.5]octan-6-one as a Building Block in Complex Molecule Synthesis
The utility of this compound as a synthetic intermediate is demonstrated by its role in the formation of intricate molecular designs. Its rigid spirocyclic core is a sought-after motif in the design of novel compounds. The chemical behavior of this compound is largely dictated by the ketone group, which is a site for nucleophilic attack and condensation reactions, paving the way for the creation of more elaborate molecules. cymitquimica.com
This compound and its derivatives serve as precursors in the synthesis of spirobarbiturates, a class of compounds recognized for their potential pharmacological activities. Research has demonstrated the synthesis of 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione, a spirobarbiturate, through reactions involving derivatives of barbituric acid. One method involves the reaction of barbituric acid or its 1,3-dimethyl derivative with reagents like 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst, which yields 5-spirobarbiturates. Furthermore, rhodium(II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid with styrenes provide a rapid route to spirobarbiturates that incorporate a cyclopropane (B1198618) ring, highlighting the versatility of spirocyclic precursors in generating these complex heterocyclic systems. researchgate.net The resulting spirocyclopropanobarbiturates can then be transformed into other 5-substituted barbiturates.
The spiro[2.5]octane framework is a key structural element in various complex polycyclic natural products and can be synthetically integrated into diverse molecular skeletons.
Natural Products: Two notable examples are pestalotriols A and B, which are metabolites isolated from the endophytic fungus Pestalotiopsis fici. These compounds feature the unique spiro[2.5]octane skeleton as a core component of their intricate polycyclic structure. researchgate.net
Synthetic Methodologies: An efficient, one-pot synthesis method has been developed for spiro[2.5]octa-4,7-dien-6-ones using para-quinone methides. This reaction proceeds under mild, metal-free conditions and results in high yields of products containing consecutive quaternary centers. rsc.org
Reaction Intermediates: The spiro[2.5]octane core can also exist as a transient intermediate in chemical reactions that lead to polycyclic products. For instance, the solvolysis of certain β-(p-oxidophenylene)vinyl bromides proceeds through a highly reactive spiro[2.5]octa-1,4,7-trien-6-one intermediate, which then rearranges to form polycyclic benzofuran (B130515) derivatives. rsc.org
These examples underscore the importance of the spiro[2.5]octane unit in accessing complex, multi-ring systems of both natural and synthetic origin.
This compound and its simple derivatives are valuable starting materials for the synthesis of a variety of other spirocyclic compounds. The inherent reactivity of the spiro[2.5]octane core allows for its elaboration into more complex spiro structures.
For example, derivatives such as Spiro[2.5]octan-6-amine and Spiro[2.5]octane-6-carboxamide are recognized as building blocks for creating new spirocyclic molecules. smolecule.comsmolecule.com These compounds are investigated as intermediates for pharmaceuticals and can be used in the production of specialty chemicals and advanced materials. smolecule.comsmolecule.com Additionally, related structures like 1,6-Dioxaspiro[2.5]octane are explored as precursors for the synthesis of complex molecules, including natural products and pharmaceuticals, due to their unique structure and reactivity. ontosight.ai The ability to transform the initial spiro[2.5]octane core into different functionalized spirocycles makes it a versatile platform in organic synthesis.
Pharmaceutical and Biological Research Applications
The rigid, three-dimensional structure of the spiro[2.5]octane scaffold has drawn significant interest in medicinal chemistry. Spiro compounds, in general, are recognized for their potential to interact with biological targets due to their unique conformational properties. smolecule.comnih.gov
While direct evidence linking this compound to the development of P2X3 inhibitors is not prominent in publicly available research, the broader class of spiro compounds is relevant in this therapeutic area. P2X3 receptor antagonists are being investigated for the treatment of conditions such as pain and urogenital, gastrointestinal, and respiratory diseases. google.com Patented P2X3 inhibitors often feature complex heterocyclic and spirocyclic structures, indicating that the structural rigidity and three-dimensionality conferred by a spiro center are desirable features in the design of such antagonists. google.com The exploration of novel spiro scaffolds remains an active area of research for identifying new P2X3 receptor modulators.
Derivatives of this compound are actively being investigated for their potential biological activities and interactions with biomolecules. smolecule.com The unique spirocyclic structure may facilitate interactions with enzymes or receptors, leading to potential therapeutic effects. smolecule.com
Key Research Findings:
Antimicrobial and Cytotoxic Effects: Preliminary studies on derivatives like Spiro[2.5]octane-6-carboxamide suggest potential antimicrobial properties and cytotoxic effects against certain cancer cell lines. smolecule.com
Cytotoxicity of Natural Products: The natural products pestalotriols A and B, which contain the spiro[2.5]octane skeleton, have been evaluated for their cytotoxicity. Pestalotriol A, for instance, showed activity against HeLa cells. researchgate.net
General Bioactivity of Spiro-Heterocycles: Spiro-heterocycles, a broad class of which spiro[2.5]octane derivatives are a part, have garnered significant attention in medicinal chemistry due to their promising and diverse biological activities, including antibacterial, antifungal, and antimalarial properties. nih.govrsc.org
Current research is focused on understanding the structure-activity relationships of these compounds to unlock their full therapeutic potential. smolecule.com
Role as Pharmaceutical Intermediates
This compound and its derivatives are recognized as important intermediates in medicinal chemistry and the pharmaceutical industry. bldpharm.comcymitquimica.comfdc-chemical.com The constrained conformation of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. The structural features of this compound can be utilized in the design of novel compounds with potential therapeutic activity. cymitquimica.com
One notable application is in the development of P2X3 receptor inhibitors. Research has indicated that this compound can be used as a precursor for compounds designed to treat diseases related to P2X3 receptor dysfunction. chemicalbook.com Furthermore, the spiro[2.5]octane core is found in other advanced pharmaceutical intermediates. For example, derivatives like 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester are classified as bulk drug intermediates, highlighting the utility of this chemical scaffold in the synthesis of active pharmaceutical ingredients. echemi.com The broader spiro[2.5]octane framework has also been integral in the development of novel S1P1 receptor agonists, which are significant in medicinal chemistry. acs.org
The amine derivative, spiro[2.5]octan-6-amine, is also under investigation for its potential as a pharmaceutical intermediate, with its unique structure potentially allowing it to interact effectively with molecular targets like enzymes or receptors. smolecule.com
Applications in Material Science
The distinct architecture of this compound is not only valuable in medicine but also in the field of material science. bldpharm.comcymitquimica.com Its rigid structure is a desirable feature for creating new materials with specific, predictable properties.
Design of Novel Functional Materials
This compound serves as a foundational component for creating novel functional materials. cymitquimica.com The spirocyclic core can be incorporated into larger molecular structures to influence their physical and chemical properties. Related compounds, such as spiro[2.5]octan-6-amine, are considered for their potential to contribute to the development of new polymers or catalysts. smolecule.com The broader family of spiro[2.5]octane compounds, including dione (B5365651) derivatives, are offered in various grades suitable for applications in electronics and optical materials, indicating their role as building blocks in advanced material synthesis. americanelements.com
Liquid-Crystalline Systems and Chirality-Inducing Dopants
A significant application of this compound derivatives is in the field of liquid crystals. Chiral versions of these spiro compounds are particularly effective as dopants to induce helical superstructures in nematic liquid crystals, a property essential for various optical technologies.
Research has focused on the synthesis of new chiral spiro[2.5]octanones for this purpose. A key advantage of the spiro[2.5]octanone structure is its enhanced stability compared to earlier chiral dopants that contained a double bond. By replacing the double bond with a cyclopropane ring, the resulting spiro compounds are more resistant to photochemical E-Z isomerization. researchgate.net
Studies have shown that chiral spiro[2.5]octanones can induce a helical structure in the nematic phase of liquid crystals like 4-pentyl-4'-cyanobiphenyl. researchgate.net These novel dopants exhibit a high helical twisting power, which is only slightly lower than that of the parent enone compounds they were designed to replace, demonstrating their efficacy and improved stability. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Investigated Applications of this compound and Derivatives
| Section | Application Area | Key Finding | Reference Compound(s) |
| 6.2.3 | Pharmaceutical Intermediate | Precursor for P2X3 receptor inhibitors. chemicalbook.com | This compound |
| 6.2.3 | Pharmaceutical Intermediate | Used in the synthesis of S1P1 receptor agonists. acs.org | This compound |
| 6.2.3 | Bulk Drug Intermediate | Serves as a core scaffold for drug synthesis. echemi.com | 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester |
| 6.3.1 | Functional Materials | Building block for polymers or catalysts. smolecule.com | Spiro[2.5]octan-6-amine |
| 6.3.2 | Liquid Crystals | Acts as a chirality-inducing dopant. researchgate.net | Chiral Spiro[2.5]octanones |
| 6.3.2 | Liquid Crystals | Offers improved photochemical stability over previous dopants. researchgate.net | 1-Aryl-Spiro[2.5]octan-4-ones |
Q & A
Q. What is the molecular structure of Spiro[2.5]octan-6-one, and how does its spirocyclic framework influence reactivity?
Answer: this compound (C₁₀H₁₆O) features a bicyclic structure where two rings (a 6-membered ketone and a 3-membered cyclopropane) share a single carbon atom. The spirocyclic geometry introduces significant steric strain and electronic effects, influencing regioselectivity in reactions like nucleophilic additions or ring-opening processes. For structural validation, employ X-ray crystallography or advanced NMR techniques (e.g., ¹³C DEPT, COSY) to resolve overlapping signals caused by symmetry .
Q. What synthetic methodologies are commonly used to prepare this compound?
Answer: Key synthetic routes include:
- Intramolecular cyclopropanation : Using α-diazo ketones with transition-metal catalysts (e.g., Rh₂(OAc)₄) to form the cyclopropane ring.
- Ring-expansion strategies : Starting from smaller spiro systems via [2+1] cycloadditions.
Characterization requires GC-MS for purity assessment and IR spectroscopy to confirm the ketone moiety (C=O stretch ~1700 cm⁻¹). Reproducibility hinges on strict control of reaction temperature and catalyst loading .
Q. How can spectroscopic data resolve ambiguities in this compound derivatives?
Answer: Overlapping signals in ¹H NMR (e.g., cyclopropane protons) can be resolved via 2D techniques like HSQC or NOESY. For stereoisomeric mixtures, chiral chromatography or optical rotation measurements are critical. Cross-reference data with computational predictions (DFT-optimized structures) to validate assignments .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in this compound functionalization?
Answer: Contradictory regioselectivity (e.g., ketone vs. cyclopropane reactivity) may arise from competing steric and electronic factors. Use kinetic isotopic effects (KIEs) or Hammett studies to differentiate mechanisms. Computational modeling (e.g., DFT for transition-state analysis) can clarify whether reactions are under thermodynamic or kinetic control .
Q. How can computational models predict the stability of this compound under varying conditions?
Answer: Apply ab initio methods (e.g., MP2 or CCSD(T)) to calculate strain energy and bond dissociation enthalpies. Molecular dynamics simulations (MD) can model thermal degradation pathways. Validate predictions with TGA-DSC experiments and mass spectrometry to detect decomposition products .
Q. What strategies resolve contradictory data in bioactivity studies of this compound derivatives?
Answer: Inconsistent biological results (e.g., IC₅₀ variations) may stem from assay interference (e.g., compound aggregation). Use orthogonal assays (e.g., SPR vs. enzymatic assays) and control experiments (e.g., detergent supplementation). Apply the PICOT framework to refine hypotheses:
Q. How to design a high-throughput screening protocol for this compound-based drug candidates?
Answer: Implement automated platforms (e.g., SPIRO imaging for phenotypic assays) to track parameters like root growth inhibition or microbial biofilm disruption. Use ImageJ/R scripts for batch analysis of dose-response curves. Ensure statistical validity via ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes .
Q. What ethical and methodological challenges arise in ecological toxicity studies of this compound?
Answer: Address compound persistence in ecosystems using OECD 301 biodegradation tests. For ethical compliance, follow the FINER criteria:
- Feasible : Scale experiments to model organisms (e.g., Daphnia magna).
- Novel : Compare degradation pathways to known spiroketones.
- Relevant : Align with EPA/REACH guidelines .
Methodological Frameworks
- Data Contradictions : Use Bradford’s criteria for robustness: replicate experiments across labs, validate instrumentation, and apply meta-analysis to reconcile outliers .
- Reproducibility : Document synthetic protocols per CONSORT guidelines, including raw spectral data and purity thresholds in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
